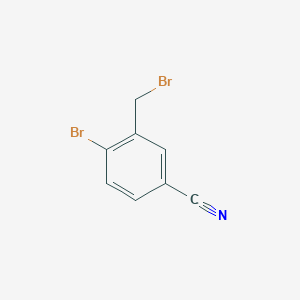

4-Bromo-3-(bromomethyl)benzonitrile

Description

BenchChem offers high-quality 4-Bromo-3-(bromomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(bromomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXYSQSKOJJWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466996 | |

| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190197-86-5 | |

| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile (CAS 190197-86-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(bromomethyl)benzonitrile is a versatile bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a benzonitrile core substituted with both a stable aryl bromide and a reactive benzylic bromide, offers multiple avenues for selective chemical modification. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-(bromomethyl)benzonitrile is presented in the table below. It is important to note that while some experimental data for closely related isomers is available, specific experimentally determined values for this compound are not widely published. The data presented here are a combination of available information and predicted values.

| Property | Value | Source |

| CAS Number | 190197-86-5 | N/A |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

| Melting Point | Not available (related isomers range from 90-117 °C) | [3] |

| Boiling Point | Not available (predicted to be high) | N/A |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane and chloroform; insoluble in water. | [2] |

Synthesis and Mechanism

The most logical and commonly employed synthetic route to 4-Bromo-3-(bromomethyl)benzonitrile is via the free-radical bromination of the corresponding methyl-substituted precursor, 4-bromo-3-methylbenzonitrile.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 4-Bromo-3-(bromomethyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)

The following protocol is based on established procedures for benzylic bromination of similar substrates[4][5]:

-

Reaction Setup: To a solution of 4-bromo-3-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) is added N-bromosuccinimide (NBS, 1.0-1.2 eq).

-

Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 4-Bromo-3-(bromomethyl)benzonitrile.

Causality and Mechanistic Insights

The benzylic position is selectively brominated over the aromatic ring due to the stability of the benzylic radical intermediate formed during the reaction. The use of NBS provides a low, steady concentration of bromine radicals, which favors the desired substitution reaction over competing reactions. AIBN serves as a reliable thermal initiator to kickstart the radical chain reaction.

Reactivity and Synthetic Utility

The synthetic utility of 4-Bromo-3-(bromomethyl)benzonitrile stems from the differential reactivity of its two bromine substituents and the presence of the nitrile group.

Differential Reactivity Diagram

Caption: Differential reactivity of the functional groups in 4-Bromo-3-(bromomethyl)benzonitrile.

-

Benzylic Bromide: The C-Br bond at the benzylic position is significantly more labile and susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and thiols. It can also be used to form organometallic reagents.

-

Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards classical nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds.

-

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions.

This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule, making it a valuable intermediate in multi-step syntheses.

Applications in Drug Discovery

While specific examples of marketed drugs that utilize 4-Bromo-3-(bromomethyl)benzonitrile as a direct intermediate are not readily found in the public domain, its structural motifs are present in various pharmacologically active compounds. Its utility can be inferred from the applications of structurally similar bromobenzonitriles and benzyl bromides in medicinal chemistry.

These types of intermediates are crucial in the synthesis of a range of therapeutic agents, including anti-cancer and anti-inflammatory compounds.[2] The ability to selectively introduce substituents at the benzylic and aromatic positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

For instance, the benzonitrile moiety is a known pharmacophore in a number of enzyme inhibitors, and the bromo-substituted aromatic ring can be used to modulate binding interactions within a target protein. The reactive bromomethyl group serves as a convenient point of attachment for linking the core scaffold to other parts of a drug molecule.

Safety and Handling

4-Bromo-3-(bromomethyl)benzonitrile is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements (Predicted): Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Precautionary Statements (Predicted): Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3-(bromomethyl)benzonitrile is a highly functionalized building block with significant potential in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its key strengths lie in the differential reactivity of its functional groups, which allows for selective and sequential chemical modifications. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its properties and reactivity can be reliably inferred from closely related structures. As the demand for novel and complex small molecules continues to grow, the importance of versatile intermediates like 4-Bromo-3-(bromomethyl)benzonitrile in enabling innovative drug discovery and development is undeniable.

References

-

PubChem. 4-Bromo-3-(bromomethyl)benzonitrile. [Link]

-

Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". The Royal Society of Chemistry. [Link]

-

PubChem. Benzonitrile, 4-bromo-. [Link]

-

Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy benzonitrile. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Supporting Information for "Wiley-VCH 2007". [Link]

-

SpectraBase. 4-Bromo-benzonitrile. [Link]

-

Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-3-nitrobenzonitrile in Modern Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. [Link]

Sources

A Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile: A Versatile Bifunctional Intermediate in Modern Synthesis

Abstract

4-Bromo-3-(bromomethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique structure, featuring three distinct reactive sites—a benzylic bromide, an aromatic bromide, and a nitrile group—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a discussion of its strategic applications, particularly in drug discovery and development. Emphasis is placed on safety protocols and handling procedures essential for laboratory and industrial settings.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of fine chemical synthesis, intermediates that offer multiple points for chemical modification are invaluable. 4-Bromo-3-(bromomethyl)benzonitrile (CAS No. 190197-86-5) is a prime example of such a scaffold. The presence of a highly reactive benzylic bromide allows for facile nucleophilic substitution, while the more stable aromatic bromide serves as a handle for modern cross-coupling reactions. Concurrently, the nitrile group can be transformed into a variety of other functionalities, including amines, carboxylic acids, or bioisosteric groups like tetrazoles. This trifecta of reactivity enables chemists to construct elaborate molecules through sequential and orthogonal chemical strategies, making it a sought-after precursor for active pharmaceutical ingredients (APIs) and other high-value materials.[1][2][3]

IUPAC Nomenclature, Structure, and Identifiers

A clear understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication.

-

Structure:

-

The molecule consists of a benzene ring substituted with three groups.

-

A cyano group (-C≡N) defines it as a benzonitrile.

-

A bromine atom is located at the C4 position relative to the nitrile group.

-

A bromomethyl group (-CH₂Br) is located at the C3 position.

-

-

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of 4-Bromo-3-(bromomethyl)benzonitrile dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 274.94 g/mol | [4][5] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥95% | [5] |

| InChI Key | AEXYSQSKOJJWLK-UHFFFAOYSA-N | [4] |

Note: Properties such as melting and boiling points are not consistently reported in public literature for this specific isomer and should be determined empirically.

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of 4-Bromo-3-(bromomethyl)benzonitrile involves the selective free-radical bromination of the benzylic methyl group of 4-bromo-3-methylbenzonitrile.

Core Reaction Principle

The Wohl-Ziegler reaction provides the foundational chemistry for this transformation. It utilizes N-Bromosuccinimide (NBS) as a source of a low concentration of elemental bromine, which is then initiated to form bromine radicals. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.

Causality in Reagent Selection

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination over elemental bromine (Br₂) because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture. This selectivity is crucial as it heavily favors radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich benzene ring.

-

AIBN (Radical Initiator): AIBN is a preferred thermal initiator because it decomposes cleanly and at a predictable rate (refluxing in CCl₄ or cyclohexane) to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to initiate the bromine radical chain reaction. This controlled initiation minimizes unwanted side reactions.

-

Solvent (Carbon Tetrachloride): A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not react with the radical intermediates and effectively dissolves the starting material.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromo-3-(bromomethyl)benzonitrile.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method based on established chemical principles for Wohl-Ziegler bromination and should be performed by qualified personnel with appropriate safety measures.[7][8]

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromo-3-methylbenzonitrile (1.0 eq).

-

Add anhydrous carbon tetrachloride (approx. 10-15 mL per gram of starting material).

-

Stir the mixture to achieve complete dissolution.

-

Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.

-

-

Execution:

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle.

-

Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting material.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture through a pad of Celite to remove the solid succinimide, washing the filter cake with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product, 4-Bromo-3-(bromomethyl)benzonitrile. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

-

Applications in Research and Drug Development

The strategic value of 4-Bromo-3-(bromomethyl)benzonitrile lies in the differential reactivity of its functional groups, which allows for its use as a versatile scaffold.

-

Nucleophilic Displacement: The benzylic bromide is highly susceptible to Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), enabling the construction of diverse side chains essential for structure-activity relationship (SAR) studies in drug discovery.

-

Palladium-Catalyzed Cross-Coupling: The aromatic bromide is a classic handle for transformations like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[3] This enables the formation of C-C or C-N bonds, allowing for the coupling of other aromatic or aliphatic fragments to build molecular complexity. This is a cornerstone of modern medicinal chemistry for creating novel core structures.

-

Nitrile Group Transformations: The nitrile group is a stable but highly versatile functionality. It can be:

-

Hydrolyzed to a carboxylic acid, providing a key interaction point for biological targets.

-

Reduced to a primary amine, which can be further functionalized.

-

Converted to a tetrazole ring using sodium azide. Tetrazoles are common bioisosteres for carboxylic acids in drug design, often improving metabolic stability and cell permeability.

-

Safety, Handling, and Storage

4-Bromo-3-(bromomethyl)benzonitrile is a hazardous chemical and must be handled with stringent safety protocols. The information below is a summary and should be supplemented with a full Safety Data Sheet (SDS).

-

GHS Hazard Classification:

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

-

Pictograms: Corrosive, Health Hazard.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and ensure full body coverage.[9]

-

Respiratory Protection: Use only in a well-ventilated fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[10]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Conclusion

4-Bromo-3-(bromomethyl)benzonitrile is more than a simple chemical; it is a strategic tool for molecular engineers. Its well-defined reactive sites provide a robust platform for building complex and novel molecules with high precision. For researchers in drug development and materials science, a thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in creating next-generation innovations.

References

-

PubChem. 4-Bromo-3-(bromomethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Bromomethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". [Link]

-

Chemsrc. 4-Bromo-3-(bromomethyl)benzonitrile. [Link]

-

PrepChem.com. Preparation of 4-bromobenzonitrile. [Link]

-

PubChem. 4-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Autechaux. Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. [Link]

-

Stenutz. 4-(bromomethyl)benzonitrile. [Link]

-

IndiaMART. Industrial Solid 4-bromomethyl Benzonitrile. [Link]

-

PYG Lifesciences. The Role of Bromo-OTBN in Pharma. [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-(bromomethyl)benzonitrile 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]

- 6. 4-Bromo-3-(bromomethyl)benzonitrile | CAS#:190197-86-5 | Chemsrc [chemsrc.com]

- 7. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. indiamart.com [indiamart.com]

solubility of 4-Bromo-3-(bromomethyl)benzonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-(bromomethyl)benzonitrile

Introduction

4-Bromo-3-(bromomethyl)benzonitrile is a key bifunctional intermediate in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of three reactive sites: a nitrile group, a bromine atom on the aromatic ring, and a benzylic bromide. These features allow for sequential and selective chemical transformations, making it a valuable building block for complex molecular architectures. As with any solid reactant, understanding its solubility in common organic solvents is a critical first step for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-(bromomethyl)benzonitrile. In the absence of extensive published quantitative data, this document combines theoretical predictions based on molecular structure with established principles of organic chemistry. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in their own laboratory settings.

Physicochemical Properties of 4-Bromo-3-(bromomethyl)benzonitrile

A foundational understanding of the compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 4-bromo-3-(bromomethyl)benzonitrile | [1][2] |

| CAS Number | 190197-86-5 | [1][2] |

| Molecular Formula | C₈H₅Br₂N | [1][2] |

| Molecular Weight | 274.94 g/mol | [1] |

| Appearance | Solid (predicted) |

The structure of 4-Bromo-3-(bromomethyl)benzonitrile, featuring a largely non-polar benzene ring and two halogen substituents, suggests that its solubility will be governed by the principle of "like dissolves like." The presence of the polar nitrile group (-C≡N) and the C-Br bonds introduces polarity, which will influence its interaction with a range of solvents.

Predicted Solubility Profile

Based on its molecular structure and the known solubility of analogous compounds, we can establish a well-informed predicted solubility profile. For instance, the related compound 3-Bromo-4-(bromomethyl)benzonitrile is known to be soluble in common organic solvents like dichloromethane and chloroform, while being insoluble in water[3]. Another isomer, 4-(Bromomethyl)benzonitrile, is reported to be soluble in chloroform and methanol, but insoluble in water[4]. These precedents strongly inform the following predictions.

Solvent Classification and Predicted Solubility

Caption: Logical workflow for predicting solubility based on solvent polarity.

-

Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic backbone of the molecule will have favorable van der Waals interactions with these solvents. However, the energy required to break the crystal lattice and solvate the polar nitrile and bromide groups will likely result in low to moderate solubility .

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): This class of solvents is predicted to be the most effective. Their polarity is sufficient to interact with the nitrile and C-Br dipoles, while their organic nature readily solvates the aromatic ring. Therefore, high solubility is expected in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the lone pair on the nitrile nitrogen, which is a favorable interaction. However, the large, non-polar portion of the molecule may limit overall solubility. A moderate solubility is predicted.

-

Causality Note: A critical consideration when using protic solvents, particularly alcohols, is the potential for solvolysis of the highly reactive benzylic bromide. This reaction can be accelerated by heat, leading to compound degradation[5]. Therefore, for applications requiring long-term stability in solution, aprotic solvents are preferable.

-

-

Highly Polar Solvents (e.g., Water): The molecule is predominantly hydrophobic. The energy gained by solvating the polar functional groups is insufficient to overcome the disruption of the strong hydrogen-bonding network of water. The compound is predicted to be insoluble in water[3][6].

Experimental Protocol for Isothermal Solubility Determination

The following protocol provides a reliable method for determining the solubility of 4-Bromo-3-(bromomethyl)benzonitrile at a specific temperature (e.g., 25 °C). This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment

-

4-Bromo-3-(bromomethyl)benzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Workflow for Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve: a. Accurately prepare a stock solution of 4-Bromo-3-(bromomethyl)benzonitrile of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration. c. Analyze these standards by HPLC or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration. This curve is essential for quantifying the unknown concentration of the saturated solution.

-

Sample Preparation: a. To a series of labeled vials, add an excess amount of 4-Bromo-3-(bromomethyl)benzonitrile. An excess is critical to ensure a saturated solution is formed. b. Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial.

-

Equilibration: a. Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Allow the mixtures to agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable to ensure true equilibrium. The presence of undissolved solid at the end of this period is a necessary visual confirmation of saturation.

-

Sample Analysis: a. After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 2 hours at the same constant temperature. b. Carefully draw a sample of the clear supernatant using a syringe. Avoid disturbing the solid material. c. Immediately pass the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any microscopic undissolved particles. d. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of your calibration curve. e. Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

-

Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.

Data Summary Table

The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |

| Polar Aprotic | Dichloromethane | High | ||

| Tetrahydrofuran (THF) | High | |||

| Acetone | High | |||

| Ethyl Acetate | High | |||

| Polar Protic | Methanol | Moderate | Potential for solvolysis | |

| Ethanol | Moderate | Potential for solvolysis | ||

| Non-polar | Toluene | Low to Moderate | ||

| Hexane | Low to Moderate | |||

| Highly Polar | Water | Insoluble |

Conclusion

4-Bromo-3-(bromomethyl)benzonitrile is a molecule of significant synthetic interest, and a thorough understanding of its solubility is paramount for its practical application. This guide establishes that the compound is expected to be most soluble in polar aprotic solvents such as dichloromethane and THF, with moderate solubility in polar protic solvents and lower solubility in non-polar hydrocarbons. It is predicted to be insoluble in water. Due to the lack of published quantitative data, the detailed experimental protocol provided herein serves as a critical tool for researchers, enabling them to generate reliable, in-house solubility data. This information is indispensable for optimizing reaction conditions, developing purification strategies, and advancing research in drug discovery and materials science.

References

- LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.

-

PubChem. (2024). 4-Bromo-3-(bromomethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(Bromomethyl)benzonitrile.

Sources

- 1. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-(bromomethyl)benzonitrile 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]

- 3. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]

- 4. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile

This guide provides a comprehensive technical overview of 4-Bromo-3-(bromomethyl)benzonitrile, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This document delves into the compound's fundamental properties, a validated synthesis protocol, its applications, and essential safety information, grounded in authoritative scientific data.

Compound Profile and Physicochemical Properties

4-Bromo-3-(bromomethyl)benzonitrile is a disubstituted benzonitrile derivative. The presence of two bromine atoms and a nitrile group makes it a versatile reagent for introducing the 4-bromo-3-cyanobenzyl moiety into various molecular scaffolds.

Below is a summary of its key identifiers and properties, compiled from reliable chemical databases.[1][2][3]

Table 1: Core Identifiers and Physicochemical Data for 4-Bromo-3-(bromomethyl)benzonitrile

| Identifier | Value | Source(s) |

| IUPAC Name | 4-bromo-3-(bromomethyl)benzonitrile | PubChem[1] |

| CAS Number | 190197-86-5 | PubChem, Advanced ChemBlocks[1][2] |

| Chemical Formula | C₈H₅Br₂N | PubChem[1] |

| Molecular Weight | 274.94 g/mol | PubChem, Advanced ChemBlocks[1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)CBr)Br | PubChem[1] |

| InChIKey | AEXYSQSKOJJWLK-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Store at 0-8 °C | Advanced ChemBlocks[2] |

Synthesis Protocol: Radical Bromination of 4-Bromo-3-methylbenzonitrile

The most common and efficient synthesis of 4-Bromo-3-(bromomethyl)benzonitrile involves the selective free-radical bromination of the methyl group of 4-bromo-3-methylbenzonitrile. This method is favored due to the high reactivity of the benzylic proton, allowing for specific functionalization without affecting the aromatic ring.

Mechanism Insight: The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the methyl group of the starting material, creating a stabilized benzylic radical. This radical reacts with N-bromosuccinimide (NBS), a convenient source of bromine radicals, to form the desired product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it facilitates the radical pathway and minimizes ionic side reactions.[4]

Step-by-Step Experimental Protocol:

-

1. Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in anhydrous carbon tetrachloride.

-

2. Addition of Reagents: Add N-bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of AIBN (e.g., 5 mol%) to the solution.[4]

-

3. Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) for 3-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

4. Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

5. Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining impurities.[4]

-

6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

7. Purification: The resulting crude product can be further purified by recrystallization or silica gel column chromatography to yield pure 4-Bromo-3-(bromomethyl)benzonitrile.[4]

Synthesis Workflow Diagram:

Caption: Radical bromination synthesis workflow.

Applications in Research and Drug Development

4-Bromo-3-(bromomethyl)benzonitrile is not an end-product but a valuable building block in organic synthesis, primarily due to its two reactive sites: the electrophilic benzylic bromide and the aromatic bromine atom.

-

Pharmaceutical Intermediates: The bromomethyl group is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions. This allows for the attachment of the cyanobenzyl moiety to various nitrogen, oxygen, or sulfur-containing heterocycles, which are common cores in active pharmaceutical ingredients (APIs). While direct applications are proprietary, related structures like 4-(bromomethyl)benzonitrile are used to synthesize ligands and are crucial intermediates for drugs like certain anti-cancer and anti-inflammatory compounds.[5][6][7] The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.

-

Cross-Coupling Reactions: The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the formation of carbon-carbon bonds, connecting the benzonitrile core to other aromatic or aliphatic groups, a key strategy in building molecular complexity in drug discovery.[8]

-

Materials Science: The rigid, functionalized aromatic structure makes it a candidate for the synthesis of advanced materials, including ligands for coordination polymers or organic electronic materials.[6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 4-Bromo-3-(bromomethyl)benzonitrile is critical. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) from the supplier.[9][10]

Table 2: GHS Hazard Information Summary

| Hazard Class | Statement | Precautionary Measures |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[9][10] |

| Serious Eye Damage | Causes serious eye damage. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9][10] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[9] |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink or smoke when using this product. Remove victim to fresh air if inhaled.[10] |

-

Handling: Use in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. Avoid generation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] The compound may be moisture-sensitive.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and metals.[9]

This guide serves as a foundational resource for understanding the chemical properties, synthesis, and application of 4-Bromo-3-(bromomethyl)benzonitrile. Adherence to established safety protocols is paramount when handling this reactive compound.

References

-

PubChem. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344. [Link]

-

Chemsrc. 4-Bromo-3-(bromomethyl)benzonitrile | CAS#:190197-86-5. [Link]

-

PubChem. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy benzonitrile. [Link]

Sources

- 1. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-(bromomethyl)benzonitrile 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]

- 3. 4-Bromo-3-(bromomethyl)benzonitrile | CAS#:190197-86-5 | Chemsrc [chemsrc.com]

- 4. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 4-(溴甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

stability and storage conditions for 4-Bromo-3-(bromomethyl)benzonitrile

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3-(bromomethyl)benzonitrile

Abstract

4-Bromo-3-(bromomethyl)benzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for complex molecular architectures. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability profile of 4-Bromo-3-(bromomethyl)benzonitrile, detailing its primary degradation pathways and offering evidence-based protocols for its optimal storage and handling. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to maintain the quality and reliability of this crucial reagent in their experimental workflows.

Introduction: Understanding the Chemical Personality of 4-Bromo-3-(bromomethyl)benzonitrile

4-Bromo-3-(bromomethyl)benzonitrile, with the molecular formula C₈H₅Br₂N, is a crystalline solid that features a benzonitrile core substituted with both a bromine atom and a bromomethyl group. This unique arrangement of functional groups dictates its reactivity and, consequently, its stability. The presence of a benzylic bromide is of particular note, as this moiety is known for its susceptibility to nucleophilic substitution and radical reactions. The stability of the benzylic radical is enhanced by resonance with the aromatic ring, making the C-Br bond relatively labile. Furthermore, the electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and the benzylic position.

This guide will dissect the factors governing the stability of 4-Bromo-3-(bromomethyl)benzonitrile and provide actionable recommendations for its long-term storage and handling to ensure its viability for research and development activities.

Key Factors Influencing the Stability of 4-Bromo-3-(bromomethyl)benzonitrile

The stability of 4-Bromo-3-(bromomethyl)benzonitrile is primarily influenced by its sensitivity to moisture, light, and temperature, as well as its incompatibility with certain classes of chemical reagents.

Moisture Sensitivity and Hydrolysis

The most significant degradation pathway for 4-Bromo-3-(bromomethyl)benzonitrile is hydrolysis. The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. This reaction can be accelerated by the presence of bases. Safety data sheets for the closely related isomers, 4-(bromomethyl)benzonitrile and 3-(bromomethyl)benzonitrile, consistently highlight their moisture-sensitive nature. Therefore, it is imperative to handle and store 4-Bromo-3-(bromomethyl)benzonitrile under anhydrous conditions.

Thermal and Photolytic Decomposition

Chemical Incompatibilities

4-Bromo-3-(bromomethyl)benzonitrile is incompatible with a range of common laboratory reagents. Contact with strong bases, alcohols, and amines can lead to rapid degradation through nucleophilic substitution reactions. It is also advisable to avoid contact with strong oxidizing agents and certain metals.

Recommended Storage and Handling Protocols

To preserve the integrity of 4-Bromo-3-(bromomethyl)benzonitrile, the following storage and handling procedures are strongly recommended:

-

Storage Environment: The compound should be stored in a cool, dry, and well-ventilated area. A desiccator or a dry box is highly recommended for long-term storage to protect it from atmospheric moisture.

-

Inert Atmosphere: For optimal stability, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere of argon or nitrogen is best practice.

-

Container: The compound should be kept in a tightly sealed, opaque container to protect it from moisture and light. Amber glass vials with tight-fitting caps are a suitable choice.

-

Temperature: While specific temperature ranges are not defined in the available literature for this exact compound, storage at refrigerated temperatures (2-8 °C) is a prudent measure to minimize thermal degradation.

-

Handling: When handling the compound, it is crucial to work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Use dry, clean spatulas and glassware to prevent contamination and exposure to moisture.

Experimental Protocol for Stability Assessment

To empirically determine the stability of a given batch of 4-Bromo-3-(bromomethyl)benzonitrile under various conditions, a formal stability study can be conducted. The following protocol outlines a systematic approach to such a study.

Objective

To evaluate the stability of 4-Bromo-3-(bromomethyl)benzonitrile under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products over time.

Materials and Methods

-

Test Substance: 4-Bromo-3-(bromomethyl)benzonitrile (purity ≥ 95%)

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of the compound and quantifying any degradation products.

-

Storage Conditions:

-

Long-Term: 2-8 °C (refrigerated)

-

Accelerated: 25 °C / 60% Relative Humidity (RH) and 40 °C / 75% RH

-

Photostability: Exposure to a calibrated light source (as per ICH Q1B guidelines)

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 1, 3, and 6 months

-

Photostability: An appropriate duration based on the intensity of the light source.

-

Experimental Workflow

Caption: Workflow for the stability assessment of 4-Bromo-3-(bromomethyl)benzonitrile.

Data Presentation

The results of the stability study can be summarized in a table as follows:

| Storage Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 2-8 °C | 0 months | 99.5 | < 0.05 | < 0.05 |

| 6 months | 99.4 | 0.06 | < 0.05 | |

| 12 months | 99.3 | 0.08 | 0.05 | |

| 25 °C / 60% RH | 0 months | 99.5 | < 0.05 | < 0.05 |

| 3 months | 98.2 | 0.5 | 0.2 | |

| 6 months | 96.8 | 1.2 | 0.5 | |

| 40 °C / 75% RH | 0 months | 99.5 | < 0.05 | < 0.05 |

| 1 month | 97.1 | 1.5 | 0.6 | |

| 3 months | 92.5 | 4.2 | 1.8 | |

| Photostability | Post-exposure | 95.3 | 2.1 | 1.1 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

4-Bromo-3-(bromomethyl)benzonitrile is a reactive and valuable synthetic intermediate whose utility is contingent upon its chemical stability. The primary degradation pathways involve hydrolysis and

electrophilic aromatic substitution of 3-bromobenzonitrile

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzonitrile (CAS: 6952-59-6) is a pivotal building block in modern organic synthesis, valued for its dual reactivity conferred by the bromo and cyano functionalities.[1][2] Its application spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of 3-bromobenzonitrile. We will dissect the mechanistic principles governing its reactivity and regioselectivity, address the conflicting directing effects of its substituents, and provide detailed, field-proven experimental protocols for key transformations.

Mechanistic Underpinnings: Reactivity and Regioselectivity

The susceptibility of an aromatic ring to electrophilic attack is fundamentally governed by its electron density. The general mechanism proceeds via a two-step addition-elimination pathway involving a high-energy carbocationic intermediate known as an arenium ion or sigma complex.[4][5][6] The stability of this intermediate dictates the reaction's rate and regiochemical outcome.

In 3-bromobenzonitrile, the benzene ring is substituted with two groups of opposing electronic nature, creating a nuanced reactivity profile.

Substituent Effect Analysis

-

The Cyano Group (-CN): The nitrile functionality is a potent deactivating group. It withdraws electron density from the aromatic ring through two powerful mechanisms: the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalization of the ring's π-electrons into the C≡N triple bond). This withdrawal significantly reduces the nucleophilicity of the ring, making it less reactive towards electrophiles.[7][8] The cyano group is a strong meta-director. Attack at the ortho or para positions results in a destabilized resonance contributor where a positive charge is placed adjacent to the already electron-deficient carbon of the nitrile, an electrostatically unfavorable scenario.[8]

-

The Bromo Group (-Br): Halogens present a classic case of competing electronic effects. The bromine atom is highly electronegative and withdraws electron density via the inductive effect, thus deactivating the ring.[7][8] However, it possesses lone pairs of electrons that can be donated into the ring through resonance. This resonance donation, while weaker than its inductive withdrawal, is sufficient to stabilize the arenium ion intermediate when attack occurs at the ortho and para positions.[8][9] Consequently, the bromo group is deactivating yet acts as an ortho, para-director.

Predicting Regioselectivity in 3-Bromobenzonitrile

With two deactivating groups, the 3-bromobenzonitrile ring is significantly less reactive than benzene, necessitating more forcing reaction conditions for EAS to proceed.[6] The directing effects of the two substituents are in conflict, making the prediction of the substitution pattern a critical exercise in chemical logic.

-

-CN group directs to: C5 (meta)

-

-Br group directs to: C2, C4, C6 (ortho/para)

Let's analyze the stability of the sigma complex for attack at each available position:

-

Attack at C2 & C4: These positions are ortho and para to the bromine, respectively, which is stabilizing. However, they are also ortho to the strongly deactivating cyano group, leading to significant destabilization of the arenium intermediate. This pathway is highly disfavored.

-

Attack at C5: This position is meta to both the bromo and cyano groups. It does not benefit from resonance stabilization from the bromine, but crucially, it avoids the severe destabilization associated with being ortho or para to the cyano group.

-

Attack at C6: This position is ortho to the bromine (stabilizing) and meta to the cyano group (neutral).

The dominant factor is the powerful deactivating and directing effect of the cyano group. Therefore, substitution is most likely to occur at positions meta to the -CN group, which are C5 and C6. Between these two, C6 benefits from resonance stabilization from the adjacent bromine atom. However, steric hindrance from the bromine at C3 may slightly disfavor attack at C6. The primary substitution is expected to occur where the arenium ion is least destabilized, making positions away from the direct electronic opposition of the cyano group the most probable sites.

Caption: Conflicting directing effects in 3-bromobenzonitrile.

Core Protocols for Electrophilic Aromatic Substitution

Given the deactivated nature of the substrate, reactions require careful control of conditions to achieve reasonable yields while minimizing side-product formation.

Nitration of 3-Bromobenzonitrile

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating mixture, typically concentrated nitric and sulfuric acids, which generates the potent nitronium ion (NO₂⁺) electrophile.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of the nitrating mixture is critical to prevent uncontrolled reactions and the formation of dinitrated byproducts.[10][11]

Experimental Protocol:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and set in an ice-water bath, add 10 mL of concentrated sulfuric acid. Allow it to cool to below 10°C.

-

Substrate Addition: To the cold sulfuric acid, slowly add 3.64 g (20 mmol) of 3-bromobenzonitrile. Stir until fully dissolved, ensuring the temperature does not exceed 20°C.

-

Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the dissolved substrate solution over a period of 15-20 minutes. The temperature of the reaction flask must be maintained below 15°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another hour.

-

Workup: Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.[12] Recrystallize the crude product from ethanol to yield the purified nitrated 3-bromobenzonitrile.

Caption: Experimental workflow for the nitration of 3-bromobenzonitrile.

Friedel-Crafts Reactions: A Case of Non-Reactivity

The Friedel-Crafts alkylation and acylation are cornerstone EAS reactions for forming carbon-carbon bonds.[13] However, they are notoriously ineffective on aromatic rings bearing strongly deactivating groups like -NO₂ or -CN.[6]

Expert Insight: Attempting a Friedel-Crafts reaction on 3-bromobenzonitrile is unlikely to succeed for two primary reasons:

-

Insufficient Nucleophilicity: The ring is too electron-poor to attack the carbocation (alkylation) or acylium ion (acylation) electrophiles.

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair of the nitrile nitrogen. This forms a complex that further deactivates the ring, effectively shutting down any possibility of electrophilic substitution.

This limitation is a critical piece of information for synthetic planning, guiding researchers toward alternative strategies like metal-catalyzed cross-coupling reactions at the bromine position.[1]

Summary of Expected Outcomes

The following table summarizes the predicted reactivity and major products for common EAS reactions on 3-bromobenzonitrile, based on mechanistic principles. Experimental validation is always the final arbiter in research and development.

| Reaction Type | Reagents | Electrophile | Reactivity | Predicted Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | Low (Requires forcing conditions) | 3-Bromo-6-nitrobenzonitrile, 3-Bromo-5-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Very Low | 3,4-Dibromobenzonitrile |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Low | 3-Bromo-4-cyanobenzene-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | No Reaction | N/A |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | No Reaction | N/A |

Conclusion

The is a challenging yet mechanistically insightful transformation. The substrate's reactivity is severely diminished by the synergistic deactivating effects of the bromo and cyano groups. Regioselectivity is dictated by a nuanced interplay between the ortho, para-directing bromo group and the dominant meta-directing cyano group. While reactions like nitration can be achieved under carefully controlled, forcing conditions, Friedel-Crafts reactions are generally precluded. A thorough understanding of these principles is essential for professionals in drug development and chemical synthesis to effectively utilize 3-bromobenzonitrile as a versatile synthetic intermediate.

References

-

Evans, M. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). Exploring the Applications of 3-Bromobenzonitrile in Material Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

University of Calgary. (n.d.). General mechanism for Electrophilic Aromatic Substitution. Retrieved from [Link]

- Wright, O. L. (1965).U.S. Patent No. 3,221,062. Google Patents.

-

Brainly. (2023, January 31). Rank the compounds in each group according to their reactivity toward electrophilic substitution. Retrieved from [Link]

-

Wilson, T. (2020, March 26). EAS Nitration Experiment & Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Chemistry university. (2021, May 7). Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

-

Hathaway, B. (2009, July 8). Nitration of Aromatic Compounds: Experiment and Report. Docsity. Retrieved from [Link]

-

Quora. (2019, March 22). What is the order of the reactivity of the compound towards electrophilic substitution reaction?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 9). Alkylation of conjugated nitriles - regioselectivity. Retrieved from [Link]

-

Chegg.com. (2021, February 25). Solved Rank the compounds in each group according to their. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy India. (2020, June 24). Nitration of Bromobenzene Reaction Part-1 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 6952-59-6: 3-Bromobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chm.uri.edu [chm.uri.edu]

- 13. byjus.com [byjus.com]

An In-Depth Technical Guide to the Free Radical Bromination of 4-Bromo-3-methylbenzonitrile

Introduction

Free radical bromination at the benzylic position is a cornerstone of synthetic organic chemistry, enabling the selective functionalization of alkyl side chains on aromatic rings. This guide provides a comprehensive technical overview of the free radical bromination of 4-bromo-3-methylbenzonitrile, a reaction of significant interest for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The resulting product, 4-bromo-3-(bromomethyl)benzonitrile, is a versatile intermediate for further synthetic transformations.[1]

This document will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, provide a detailed experimental protocol, and discuss the expected outcomes and characterization data. The principles discussed are grounded in established knowledge of free radical chemistry and benzylic reactivity.

Mechanistic Rationale and Regioselectivity

The free radical bromination of an alkylbenzene, such as 4-bromo-3-methylbenzonitrile, proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The high regioselectivity for the benzylic position is a key feature of this transformation.

Why the Benzylic Position?

The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds.[2] This is due to the resonance stabilization of the resulting benzylic radical.[3][4][5] When a hydrogen atom is abstracted from the methyl group of 4-bromo-3-methylbenzonitrile, the unpaired electron of the newly formed radical can be delocalized into the aromatic π-system. This delocalization distributes the radical character over several atoms, leading to a more stable intermediate compared to a simple alkyl radical.[3] Consequently, the activation energy for benzylic hydrogen abstraction is lower, making it the kinetically favored process.[6]

The substituents on the aromatic ring, a bromo group and a cyano group, are both electron-withdrawing. While electron-withdrawing groups can deactivate the ring towards electrophilic substitution, their effect on the stability of the benzylic radical is less pronounced than the stabilizing effect of the aromatic ring itself. The reaction remains highly selective for the benzylic position.

The Role of N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used for bromination, N-bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[5][7] The primary advantage of NBS is that it maintains a low, constant concentration of Br₂ throughout the reaction.[4][7] This is crucial for preventing competitive and undesirable side reactions, such as electrophilic addition to the aromatic ring. The low concentration of bromine favors the radical pathway over ionic pathways.[8][9]

The Radical Initiator: Azobisisobutyronitrile (AIBN)

To initiate the radical chain reaction, a radical initiator is required.[10][11] Azobisisobutyronitrile (AIBN) is a common and effective choice.[10][11] Upon heating, AIBN decomposes to form two stable 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[10][11] The liberation of gaseous nitrogen provides a strong thermodynamic driving force for this decomposition.[11] These initiator radicals then abstract a hydrogen atom from a trace amount of HBr present or from the benzylic position to start the chain reaction. AIBN is generally preferred over peroxide-based initiators like benzoyl peroxide due to its cleaner decomposition and reduced risk of explosion.[12]

Reaction Mechanism Diagram

The free radical chain mechanism for the bromination of 4-bromo-3-methylbenzonitrile is illustrated below.

Caption: Free radical chain mechanism for the bromination of 4-bromo-3-methylbenzonitrile.

Experimental Protocol

This protocol is a representative procedure for the free radical bromination of 4-bromo-3-methylbenzonitrile.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-methylbenzonitrile | 196.04 | 10.0 g | 51.0 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 9.08 g | 51.0 mmol |

| Azobisisobutyronitrile (AIBN) | 164.21 | 419 mg | 2.55 mmol |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzonitrile (10.0 g, 51.0 mmol).

-

Reagent Addition: Add N-bromosuccinimide (9.08 g, 51.0 mmol) and azobisisobutyronitrile (419 mg, 2.55 mmol, ~5 mol%).

-

Solvent Addition: Add carbon tetrachloride (200 mL) to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and stirred vigorously. The reaction is monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) for the disappearance of the starting material. The reaction is typically complete within 3-12 hours.[13][14]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to yield the pure 4-bromo-3-(bromomethyl)benzonitrile.

Safety Precautions

-

Carbon tetrachloride is a hazardous and environmentally damaging solvent. All manipulations should be performed in a well-ventilated fume hood. Consider using a safer alternative solvent such as acetonitrile or cyclohexane if feasible.

-

NBS is a lachrymator and should be handled with care.

-

AIBN is flammable and can decompose vigorously upon heating.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Expected Results and Characterization

The expected product of this reaction is 4-bromo-3-(bromomethyl)benzonitrile.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Bromo-3-(bromomethyl)benzonitrile | C₈H₅Br₂N | 274.94[15] | White to off-white solid |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.4 (m, 3H, Ar-H), 4.5 (s, 2H, -CH₂Br).

-

¹³C NMR (CDCl₃, 100 MHz): δ 139.0, 134.0, 132.5, 130.0, 125.0, 118.0, 31.0 (-CH₂Br).

-

Mass Spectrometry (EI): m/z (%) = 275/273/271 (M⁺, isotopic pattern for two bromine atoms), 194/192 (M⁺ - Br).

Conclusion

The free radical bromination of 4-bromo-3-methylbenzonitrile using NBS and AIBN is a reliable and highly regioselective method for the synthesis of 4-bromo-3-(bromomethyl)benzonitrile. A thorough understanding of the underlying free radical mechanism is crucial for optimizing reaction conditions and ensuring a successful outcome. The resulting product is a valuable building block for the introduction of a functionalized side chain onto the benzonitrile scaffold, enabling access to a wide range of more complex molecular architectures for applications in drug discovery and materials science.

References

-

Wikipedia. Azobisisobutyronitrile. [Link]

-

Study.com. AIBN Overview, Structure & Initiators. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

University of California, Riverside. Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry. [Link]

-

ResearchGate. What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

PubChem. 4-(Bromomethyl)benzonitrile. [Link]

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

PubChem. 4-Bromo-3-(bromomethyl)benzonitrile. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Chemistry Steps. Reactions at the Benzylic Position. [Link]

-

YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]

-

Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

YouTube. NBS: Radical Bromination. [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 11. study.com [study.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Nucleophilic Substitution Reactions Utilizing 4-Bromo-3-(bromomethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 4-Bromo-3-(bromomethyl)benzonitrile, a versatile bifunctional building block. The document elucidates the pronounced reactivity difference between the benzylic bromide and the aryl bromide moieties, enabling selective functionalization. Detailed, field-tested protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles are presented, accompanied by mechanistic insights and explanations for experimental choices. This guide is intended to empower researchers in medicinal chemistry and materials science to strategically employ this reagent for the synthesis of complex molecular architectures, leveraging its capacity for orthogonal chemical modifications.

The Principle of Differential Reactivity

4-Bromo-3-(bromomethyl)benzonitrile possesses two distinct carbon-bromine bonds with vastly different reactivities towards nucleophiles. Understanding this disparity is crucial for its strategic application in multi-step synthesis.

-

The Benzylic Bromide (at the -CH₂Br group): This site is highly susceptible to nucleophilic substitution. Primary benzylic halides readily undergo reactions through both Sₙ1 and Sₙ2 pathways.[1] The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the Sₙ2 pathway is also favorable for primary halides due to low steric hindrance.[2][3] The choice of nucleophile and solvent conditions can influence the dominant mechanism.[1][4]

-

The Aryl Bromide (at the C4 position): The bromine atom directly attached to the benzene ring is significantly less reactive towards traditional nucleophilic substitution.[5] This inertness is attributed to the sp² hybridization of the carbon atom and the partial double-bond character of the C-Br bond due to resonance with the aromatic ring, which strengthens the bond.[5][6] Consequently, displacing the aryl bromide typically requires harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig, Suzuki coupling), which fall outside the scope of these protocols.[7]

This inherent difference allows for the selective modification of the benzylic position while preserving the aryl bromide as a reactive handle for subsequent cross-coupling reactions, making it a valuable scaffold in drug discovery and materials science.[8][9][10]

Figure 1: Differential reactivity map of 4-Bromo-3-(bromomethyl)benzonitrile.

Protocols for Selective Benzylic Substitution

The following protocols are designed for the selective substitution at the highly reactive benzylic position. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The starting material, 4-(Bromomethyl)benzonitrile, is a lachrymator and skin irritant.[11]

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. Key stages include reaction setup under an inert atmosphere (if required), monitoring, aqueous work-up to remove inorganic salts and water-soluble reagents, extraction, drying, and finally, purification.

Figure 2: Standardized workflow for nucleophilic substitution reactions.

Protocol 2.1: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile (O-Nucleophile)

This two-step, one-pot procedure involves an initial substitution with acetate followed by basic hydrolysis to yield the corresponding alcohol. This method is often preferred over direct hydrolysis with hydroxide to prevent potential side reactions.[12]

-

Rationale: Sodium acetate is a soft, non-basic oxygen nucleophile that cleanly displaces the benzylic bromide. The resulting ester intermediate is stable under the reaction conditions and can be easily hydrolyzed in a subsequent step. Using a strong base like NaOH directly could lead to competing elimination reactions, although this is less common for primary benzylic halides.

-

Materials:

-

4-Bromo-3-(bromomethyl)benzonitrile (1.0 eq)

-

Sodium acetate (NaOAc) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Step-by-Step Protocol:

-

Dissolve 4-Bromo-3-(bromomethyl)benzonitrile in DMF (approx. 0.2 M concentration) in a round-bottom flask.

-

Add sodium acetate to the solution.

-

Stir the mixture at 80 °C and monitor the reaction by TLC (e.g., using 3:1 hexane/ethyl acetate) until the starting material is consumed.[12]

-

Cool the reaction mixture to room temperature.

-

Add 1 M NaOH solution (approx. 3.0 eq) directly to the flask to hydrolyze the intermediate acetate ester. Stir for 1 hour at room temperature.[12]

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield 4-Bromo-3-(hydroxymethyl)benzonitrile as a solid.[12]

-

Protocol 2.2: Synthesis of 4-Bromo-3-(azidomethyl)benzonitrile (N-Nucleophile)

The azide functional group is a versatile precursor for the synthesis of primary amines (via reduction) or for use in "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13]

-